2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole involves multiple steps. One common method includes the following steps:
Formation of the benzothiazole core: This can be achieved through a cyclization reaction involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the piperazine moiety: This step involves the reaction of the benzothiazole derivative with piperazine under appropriate conditions.
Chlorination and methoxylation:
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine position, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperatures .
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: The compound is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and specificity.
Industrial Applications: It is explored for its antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole include other benzothiazole derivatives such as:
2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.
2-(2-hydroxyphenyl)benzothiazole: Studied for its fluorescent properties and use in imaging.
2-(4-methylpiperazin-1-yl)benzothiazole: Investigated for its potential as an antipsychotic agent.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-27-14-7-6-12(21)17-16(14)23-20(29-17)25-10-8-24(9-11-25)19(26)18-22-13-4-2-3-5-15(13)28-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFWUQUPRIDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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